molecular formula C20H16O4 B3012177 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate CAS No. 869080-67-1

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B3012177
CAS No.: 869080-67-1
M. Wt: 320.344
InChI Key: AFRQEMGZGDVKOI-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromenone core with a phenyl group at the 3-position, a methyl group at the 4-position, and a cyclopropanecarboxylate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

    Esterification: The final step involves the esterification of the chromenone derivative with cyclopropanecarboxylic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of their activities.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl acetate: Another coumarin derivative with similar structural features but different ester group.

    4-methyl-2-oxo-2H-chromen-7-yl benzoate: Similar core structure with a benzoate ester group.

Uniqueness

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropanecarboxylate ester, which imparts distinct chemical and biological properties compared to other coumarin derivatives

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-12-16-10-9-15(23-19(21)14-7-8-14)11-17(16)24-20(22)18(12)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRQEMGZGDVKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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